molecular formula C9H7FN2O3 B2690133 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid CAS No. 1083245-77-5

2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid

Cat. No.: B2690133
CAS No.: 1083245-77-5
M. Wt: 210.164
InChI Key: JNNDPCUHYCZTCB-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid is a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and a privileged scaffold for the development of novel bioactive molecules. Benzimidazole cores are known for their diverse pharmacological properties, and the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability . Research indicates that structurally related 5-fluorobenzimidazole derivatives demonstrate promising biological activity. For instance, some analogues have shown potent activity against multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), and have exhibited anticancer properties in human pulmonary cancer cell culture models . Furthermore, similar acetic acid-functionalized heterocycles are recognized as key precursors in the synthesis of complex active pharmaceutical ingredients, such as zoledronic acid, a potent bone resorption inhibitor . The mechanism of action for this class of compounds is often target-dependent, but the electron-rich benzimidazole pharmacophore can readily form multiple weak interactions with enzymes and receptors, potentially leading to the modulation of various signaling pathways . This product is intended for research purposes and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(5-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-5-1-2-7-6(3-5)11-9(15)12(7)4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNDPCUHYCZTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. It is useful in studying reaction mechanisms and developing new synthetic methodologies. Its unique properties allow researchers to explore various chemical transformations that can lead to novel compounds with potential applications in different fields.

Biology

In biological research, 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid has shown promise in enzyme inhibition studies and receptor binding assays. Its structural characteristics make it an interesting candidate for investigating interactions with biological macromolecules.

Medicine

The compound has potential therapeutic applications:

  • Antimicrobial Activity : It has been evaluated for its antimicrobial properties against various pathogens. A study indicated that derivatives of benzimidazole compounds exhibit significant antibacterial and antifungal activities .
Pathogen TypeMIC (µg/mL)Reference
Mycobacterium tuberculosis12.82
Fungi (various strains)25.60
  • Anti-inflammatory and Anticancer Properties : Research suggests that benzimidazole derivatives can act as anti-inflammatory agents and show anticancer activity by inhibiting specific pathways involved in tumor growth .

Case Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited comparable efficacy to standard drugs against multi-drug-resistant strains of Mycobacterium tuberculosis .

Case Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of benzimidazole derivatives highlighted how modifications, such as fluorination at specific positions, can enhance biological activity. The presence of the fluoro group in this compound was noted to significantly improve its stability and interaction with biological targets .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the benzimidazole core can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluoro Substitution Patterns

  • 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS: 767305-43-1) This positional isomer differs only in the fluorine substitution (6-position vs. 5-position). For example, 5-fluoro derivatives may exhibit enhanced dipole interactions in receptor pockets compared to 6-fluoro analogs .

Substituent Variations on the Benzimidazole Core

a) 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic Acid Derivatives
  • These compounds, such as those reported by Pothier et al. (2012), feature a benzylthio group at the 2-position instead of the oxo-dihydro moiety. SAR studies highlight that 4-chlorophenoxyethyl substitutions on the benzylthio group significantly boost CRTh2 antagonism (IC₅₀ < 100 nM) .
b) 2-(2-Isopropyl-1H-benzo[d]imidazol-1-yl)acetic Acid (9a)
  • Synthesized via alkylation of benzimidazole precursors (), this derivative lacks the oxo-dihydro group and fluorine. The isopropyl group increases steric bulk, which may hinder binding in compact active sites. Physical properties include a melting point of 238–240°C and distinct NMR shifts (e.g., δH 1.30 ppm for isopropyl protons) .
c) 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic Acid
  • The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability. The benzoic acid moiety further improves solubility compared to acetic acid derivatives. This structural feature is leveraged in chiral derivatizing agents (CDAs) for NMR-based stereochemical analysis .

Functional Group Modifications on the Acetic Acid Side Chain

  • 2-(2-(5-Methylfuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetohydrazide (10b) : The hydrazide group enables Schiff base formation, expanding utility in prodrug design. However, hydrazides are prone to hydrolysis, limiting in vivo stability .
  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) : Incorporation of a benzodioxole group enhances π-π stacking interactions, as evidenced in IDO1 inhibition studies ().

Pharmacophore and SAR Insights

  • CRTh2 Antagonism : The benzo[d]imidazole core is critical for receptor engagement. Electron-withdrawing groups (e.g., fluoro, oxo) enhance binding by polarizing the aromatic system, while hydrophobic substituents (e.g., benzylthio) improve lipophilicity .
  • Metabolic Stability : Fluorine and trifluoromethyl groups reduce oxidative metabolism, extending half-life. Conversely, acetohydrazides (e.g., 10b) may face rapid clearance due to hydrolytic susceptibility .

Biological Activity

2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid is a synthetic organic compound belonging to the class of benzimidazole derivatives. Its molecular formula is C9H7FN2O3C_9H_7FN_2O_3 with a molecular weight of 210.16 g/mol. The compound features a fluorine atom at the 5-position of the benzimidazole ring, which is significant for its chemical properties and potential biological activities . This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • Benzimidazole core : A bicyclic structure that is common in many biologically active compounds.
  • Acetic acid moiety : Influences solubility and reactivity in biological systems.
  • Fluorine substitution : Enhances stability and may affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, which alters cellular pathways and biological responses. For example, it has been studied for its potential to inhibit topoisomerase II, an enzyme critical for DNA replication and repair .
  • Receptor Modulation : It may interact with various receptors, potentially affecting neurotransmitter systems or inflammatory pathways .

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Anticancer Activity : Research has shown that compounds similar to this benzimidazole derivative can induce apoptosis in cancer cells by disrupting critical cellular functions.
  • Anti-inflammatory Effects : Its structural features suggest potential use in reducing inflammation through modulation of cytokine release.
  • Antiviral Properties : Some studies indicate effectiveness against viral infections by inhibiting viral replication processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Enzyme InhibitionInhibited topoisomerase II activity
Anti-inflammatory EffectsReduced cytokine production in vitro

These findings highlight the compound's versatility and potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be compared with other benzimidazole derivatives:

Compound Name Structural Features Biological Activity
2-(4-Fluoro)-acetic acidSimilar core but different fluorine positionVaries in potency against similar targets
BenzimidazoleBasic structure without acetic acid moietyLess soluble; limited bioactivity
5-FluoroindoleDifferent heterocyclic frameworkDistinct reactivity profile

The presence of the fluoro group in this compound significantly enhances its electronic properties and biological activity compared to its analogs.

Q & A

Q. What are the established synthetic routes for 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid?

The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, analogous benzimidazole derivatives are synthesized by reacting fluorinated precursors (e.g., 5-fluoro-2-hydroxybenzoic acid derivatives) with acetic acid moieties under reflux in acetic acid, followed by purification via recrystallization . Key steps include optimizing reaction time (3–5 hours) and using sodium acetate as a catalyst .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the imidazole ring structure and substituent positions.
  • IR spectroscopy to identify carbonyl (C=O) and NH stretching vibrations (e.g., 1650–1750 cm⁻¹ for oxo groups) .
  • Elemental analysis to validate purity by comparing calculated vs. experimental C, H, N, and F content .

Q. What are the common structural derivatives of this compound, and how do they influence biological activity?

Derivatives often include substitutions on the benzimidazole core (e.g., aryl thiazole-triazole acetamide groups) or modifications to the acetic acid side chain. These alterations enhance pharmacological properties like anti-inflammatory or anticancer activity . For example, fluorophenyl substitutions improve metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in solvent-free syntheses?

Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/CH₃SO₃H) achieves yields >90% by eliminating side reactions. Key parameters include:

  • Temperature control : Maintain 80–100°C to prevent decomposition.
  • Catalyst stoichiometry : Use 1.1–1.2 equivalents of Eaton’s reagent for complete conversion .
  • Post-reaction purification : Employ column chromatography with ethyl acetate/hexane (3:7) to isolate pure products .

Q. How should researchers resolve contradictions in elemental analysis data?

Discrepancies between calculated and experimental values may arise from incomplete purification or hygroscopic byproducts. Solutions include:

  • Recrystallization : Use DMF/acetic acid mixtures to remove impurities .
  • Complementary techniques : Cross-validate with mass spectrometry (HRMS) or X-ray crystallography .

Q. What computational strategies predict the compound’s binding affinity for therapeutic targets?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with enzymes like α-glucosidase. Key steps:

  • Protein preparation : Retrieve target structures from PDB (e.g., 1XSI for α-glucosidase).
  • Ligand optimization : Minimize energy using DFT (B3LYP/6-31G* basis set).
  • Docking analysis : Focus on hydrogen bonding with catalytic residues (e.g., ASP352) and π-π stacking with aromatic pockets .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent-free conditions : Reduce waste by using Eaton’s reagent as both catalyst and solvent .
  • Microwave-assisted synthesis : Shorten reaction times (30–60 minutes vs. 3–5 hours) and improve energy efficiency .

Q. What retrosynthetic strategies are viable for designing novel derivatives?

Retrosynthesis tools (e.g., Reaxys or SciFinder) suggest disconnections at the imidazole-acetic acid junction. Prioritize:

  • Core building blocks : Start with 5-fluoro-2-oxo-benzimidazole and functionalize the acetic acid moiety via amidation or esterification .
  • Late-stage fluorination : Introduce fluorine via electrophilic substitution to avoid early-stage instability .

Q. How do substituent effects on the benzimidazole ring modulate pharmacokinetic properties?

  • Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability by reducing CYP450-mediated oxidation.
  • Hydrophobic substituents (e.g., aryl thiazole) : Improve membrane permeability, as shown in analogues with logP values <3.5 .

Methodological Guidance

Q. What assays are recommended for evaluating biological activity?

  • In vitro enzyme inhibition : Use fluorometric assays (e.g., α-glucosidase inhibition at pH 6.8) with acarbose as a positive control .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7) via MTT assay, reporting IC₅₀ values .
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

Q. How can synthetic byproducts be minimized during scale-up?

  • Process analytical technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy.
  • Design of experiments (DoE) : Optimize parameters like temperature and catalyst loading via response surface methodology .

Q. What are the limitations of current synthetic methods?

  • Low regioselectivity : Fluorination at the 5-position may compete with 4-/6-position substitution, requiring directing groups .
  • Acid sensitivity : The 2-oxo group necessitates mild acidic conditions (pH 4–6) to prevent ring opening .

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